The compound 2-(1-{[(2,4-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that belongs to the class of thieno[3,2-d]pyrimidines. This compound features a variety of functional groups, including a dichlorophenyl moiety and a furan substituent, which contribute to its potential biological activity. The molecular formula is , and it has a molecular weight of approximately 416.47 g/mol.
This compound can be classified as a sulfonamide derivative due to its structural features that include a sulfonamide group. It is primarily sourced from chemical databases and research literature that focus on novel therapeutic agents. The compound has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of certain biological targets.
The synthesis of 2-(1-{[(2,4-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves several key steps:
The synthesis may utilize reagents such as dichloroacetic acid for chlorination and various coupling agents to facilitate the formation of amide bonds. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 2-(1-{[(2,4-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C18H16Cl2N4O4S/c1-11(20)22(18(25)24)17(23)14(12(21)15(19)13(10)6-5-7-26-8-9-10)16(23)22/h5-9H,6H2,(H,25)(H,21)(H,24)(H,20)(H,19)
CC(=O)N(C1=C(C(=O)N(C(=O)C(N(C(C1=O)=O)C(C=CC=C)=C)=C)=C)=C)=C
These notations provide insight into the connectivity and stereochemistry of the compound.
The compound's structural data can be further analyzed using computational chemistry methods to predict properties such as reactivity and interaction with biological targets.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted under controlled conditions to manage side reactions effectively. Monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 2-(1-{[(2,4-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(furan-2-yl)methyl]acetamide is hypothesized based on its structural features:
Experimental studies are necessary to elucidate the precise biochemical pathways affected by this compound.
The physical properties include:
Key chemical properties include:
Relevant data from studies should be referenced for specific values related to melting point and boiling point.
This compound has potential applications in medicinal chemistry as a lead candidate for drug development targeting various diseases. Its unique structure may provide activity against specific enzymes or receptors involved in cancer or infectious diseases. Further research into its pharmacological properties could lead to new therapeutic agents in clinical settings.
By synthesizing this compound and studying its interactions at the molecular level, researchers aim to explore its full potential in drug discovery and development efforts.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4